(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the piperidine ring. These features can impart unique chemical and biological properties, making it a valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via oxidation reactions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a dehydroxylated piperidine derivative
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of (4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity, while the trifluoromethyl group can improve metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol
- 3-fluoro-4-(trifluoromethyl)piperidine
- 4-(trifluoromethyl)piperidin-4-ol
Uniqueness
(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct properties and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9F4NO |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4?,5-/m0/s1 |
InChI Key |
KJZOLOJJHHQFKF-AKGZTFGVSA-N |
Isomeric SMILES |
C1CNCC([C@@]1(C(F)(F)F)O)F |
Canonical SMILES |
C1CNCC(C1(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.